molecular formula C22H20N4O2 B11197939 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide

Cat. No.: B11197939
M. Wt: 372.4 g/mol
InChI Key: FMWIAYPYRZQMLL-UHFFFAOYSA-N
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Description

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,2-d]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide

InChI

InChI=1S/C22H20N4O2/c1-2-25-15-23-20-18(16-9-5-3-6-10-16)13-26(21(20)22(25)28)14-19(27)24-17-11-7-4-8-12-17/h3-13,15H,2,14H2,1H3,(H,24,27)

InChI Key

FMWIAYPYRZQMLL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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